molecular formula C2H5ClO2S B1354167 Methane, chloro(methylsulfonyl)- CAS No. 2351-74-8

Methane, chloro(methylsulfonyl)-

Cat. No.: B1354167
CAS No.: 2351-74-8
M. Wt: 128.58 g/mol
InChI Key: MZMGJAFJUYKKLI-UHFFFAOYSA-N
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Description

Methane, chloro(methylsulfonyl)- is a useful research compound. Its molecular formula is C2H5ClO2S and its molecular weight is 128.58 g/mol. The purity is usually 95%.
The exact mass of the compound Methane, chloro(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methane, chloro(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methane, chloro(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro(methylsulfonyl)methane
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InChI

InChI=1S/C2H5ClO2S/c1-6(4,5)2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMGJAFJUYKKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464985
Record name Chloromethylsulfonylmethane
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Molecular Weight

128.58 g/mol
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CAS No.

2351-74-8
Record name Chloro(methylsulfonyl)methane
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Record name Chloromethylsulfonylmethane
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Record name chloro(methanesulfonyl)methane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chloro(methylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chloro(methylsulfonyl)methane, also known as chloromethyl methyl sulfone, is a valuable reagent and building block in organic synthesis. Its utility stems from the presence of two key functional groups: the electron-withdrawing methylsulfonyl group (CH₃SO₂) and the reactive chloromethyl group (CH₂Cl). The sulfonyl group activates the adjacent methylene protons, making them susceptible to deprotonation and subsequent alkylation or condensation reactions. The chlorine atom, in turn, serves as a good leaving group, facilitating nucleophilic substitution reactions. This dual reactivity makes chloro(methylsulfonyl)methane a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of the primary synthetic routes to chloro(methylsulfonyl)methane. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the available methodologies. The guide will delve into the mechanistic underpinnings of each synthetic approach, provide detailed experimental protocols, and offer insights into the practical considerations for successful synthesis.

Synthetic Strategies

The synthesis of chloro(methylsulfonyl)methane can be broadly categorized into two main strategies:

  • Oxidation of a Pre-functionalized Sulfide: This is arguably the most direct and widely employed approach. It involves the synthesis of chloromethyl methyl sulfide, followed by its oxidation to the corresponding sulfone. The choice of oxidizing agent is critical to achieving high yields and avoiding over-oxidation or side reactions.

  • Chlorination of a Methyl Sulfone Precursor: This strategy starts with a readily available methyl sulfone, such as dimethyl sulfone, and introduces the chlorine atom at the α-position. This approach often involves the generation of a carbanion intermediate followed by reaction with a chlorinating agent.

This guide will explore each of these strategies in detail, providing both theoretical and practical insights.

Part 1: Synthesis via Oxidation of Chloromethyl Methyl Sulfide

This two-step approach is a robust and scalable method for preparing chloro(methylsulfonyl)methane. The overall transformation is depicted below:

Oxidation_Route Dimethyl_Sulfide Dimethyl Sulfide (CH₃SCH₃) Chloromethyl_Methyl_Sulfide Chloromethyl Methyl Sulfide (CH₃SCH₂Cl) Dimethyl_Sulfide->Chloromethyl_Methyl_Sulfide Chlorination Chloro_methylsulfonyl_methane Chloro(methylsulfonyl)methane (CH₃SO₂CH₂Cl) Chloromethyl_Methyl_Sulfide->Chloro_methylsulfonyl_methane Oxidation

Figure 1: General overview of the synthesis of chloro(methylsulfonyl)methane via the oxidation of chloromethyl methyl sulfide.

Step 1: Synthesis of Chloromethyl Methyl Sulfide

The initial step involves the α-chlorination of dimethyl sulfide. A common method for this transformation is the reaction of dimethyl sulfide with sulfuryl chloride (SO₂Cl₂).

Experimental Protocol: Synthesis of Chloromethyl Methyl Sulfide

Materials:

  • Dimethyl sulfide

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM) as solvent

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve dimethyl sulfide (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sulfuryl chloride (1.0 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford crude chloromethyl methyl sulfide.

  • Purify the crude product by vacuum distillation.

Step 2: Oxidation of Chloromethyl Methyl Sulfide to Chloro(methylsulfonyl)methane

The oxidation of the sulfide to the sulfone is the critical step in this sequence. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally friendly choice.

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is adapted from the synthesis of (chloromethyl)sulfonylethane and is a reliable method for this transformation.[1]

Materials:

  • Chloromethyl methyl sulfide

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve chloromethyl methyl sulfide (1.0 eq) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (2.2-2.5 eq) to the solution. The reaction is exothermic, and cooling may be necessary to maintain the temperature between 25-30 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture into a beaker containing ice water.

  • The product, chloro(methylsulfonyl)methane, should precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure chloro(methylsulfonyl)methane.

Causality and Mechanistic Insights

The oxidation of sulfides to sulfones with hydrogen peroxide in an acidic medium, such as acetic acid, proceeds through a stepwise mechanism. The sulfide sulfur acts as a nucleophile, attacking one of the oxygen atoms of the protonated hydrogen peroxide (or a peroxyacetic acid intermediate formed in situ). This results in the formation of a sulfoxide intermediate. A second oxidation step, mechanistically similar to the first, converts the sulfoxide to the sulfone. The use of a slight excess of hydrogen peroxide ensures the complete conversion of the sulfide to the sulfone. Glacial acetic acid serves as both a solvent and a catalyst for the reaction.

Oxidation_Mechanism cluster_step1 Step 1: Sulfide to Sulfoxide cluster_step2 Step 2: Sulfoxide to Sulfone Sulfide CH₃SCH₂Cl Sulfoxide CH₃S(O)CH₂Cl Sulfide->Sulfoxide + H₂O₂ H2O2 H₂O₂ H2O_1 H₂O Sulfoxide_2 CH₃S(O)CH₂Cl Sulfone CH₃SO₂CH₂Cl Sulfoxide_2->Sulfone + H₂O₂ H2O2_2 H₂O₂ H2O_2 H₂O

Figure 2: Simplified representation of the two-step oxidation of a sulfide to a sulfone using hydrogen peroxide.

Data Summary: Oxidation Route
StepReactantsReagentsSolventTypical YieldPurityRef.
1. ChlorinationDimethyl sulfideSulfuryl chlorideDichloromethane>85%>95% (after distillation)[2]
2. OxidationChloromethyl methyl sulfideHydrogen peroxide, Acetic acidAcetic acid80-90%>98% (after recrystallization)[1]

Part 2: Synthesis via Chlorination of Dimethyl Sulfone

An alternative approach involves the direct chlorination of dimethyl sulfone (DMSO₂), which is a readily available and inexpensive starting material. This method typically requires the generation of the α-sulfonyl carbanion, which is then trapped with a suitable electrophilic chlorine source.

Chlorination_Route DMSO2 Dimethyl Sulfone (CH₃SO₂CH₃) Carbanion α-Sulfonyl Carbanion ([CH₃SO₂CH₂]⁻) DMSO2->Carbanion Deprotonation (Strong Base) Chlorinated_Product Chloro(methylsulfonyl)methane (CH₃SO₂CH₂Cl) Carbanion->Chlorinated_Product Chlorination (e.g., CCl₄, NCS)

Figure 3: General pathway for the synthesis of chloro(methylsulfonyl)methane via chlorination of dimethyl sulfone.

Experimental Protocol: Chlorination of Dimethyl Sulfone

Materials:

  • Dimethyl sulfone (DMSO₂)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Chlorinating agent (e.g., carbon tetrachloride (CCl₄), N-chlorosuccinimide (NCS))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve dimethyl sulfone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0-1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 30-60 minutes at this temperature to ensure complete formation of the carbanion.

  • In a separate flask, prepare a solution of the chlorinating agent (e.g., CCl₄, 1.1 eq) in anhydrous THF.

  • Slowly add the solution of the chlorinating agent to the carbanion solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Mechanistic Insights

The success of this method hinges on the acidity of the α-protons of dimethyl sulfone (pKa ≈ 31 in DMSO), which can be removed by a strong base to form a resonance-stabilized carbanion. The negative charge is delocalized onto the electronegative oxygen atoms of the sulfonyl group, which stabilizes the intermediate. This nucleophilic carbanion then reacts with an electrophilic chlorine source. Carbon tetrachloride can act as a chlorine source in this context, with the sulfonyl carbanion attacking the chlorine atom and displacing a trichloromethyl anion. N-chlorosuccinimide is another effective and often milder alternative.

The choice of base and reaction temperature is critical. Strong, non-nucleophilic bases like n-butyllithium are required to achieve complete deprotonation without competing side reactions. The low temperature (-78 °C) is necessary to maintain the stability of the organolithium reagent and the generated carbanion, preventing decomposition and undesired side reactions.

Spectroscopic Data

The identity and purity of the synthesized chloro(methylsulfonyl)methane can be confirmed by standard spectroscopic techniques.

TechniqueExpected DataReference
¹H NMR δ (ppm): ~3.5 (s, 3H, CH₃), ~4.5 (s, 2H, CH₂Cl)General chemical shift knowledge
¹³C NMR δ (ppm): ~40 (CH₃), ~60 (CH₂Cl)General chemical shift knowledge
IR (KBr) ν (cm⁻¹): ~1320 & 1150 (asymmetric and symmetric SO₂ stretch)[3]
Mass Spec (EI) m/z: 128 (M⁺), 129 (M+1), 130 (M+2, due to ³⁷Cl isotope)Calculated

Conclusion

This guide has detailed the two primary synthetic routes for the preparation of chloro(methylsulfonyl)methane. The oxidation of chloromethyl methyl sulfide is a reliable and high-yielding method, particularly amenable to larger-scale synthesis. The direct chlorination of dimethyl sulfone offers an alternative approach utilizing a readily available starting material, though it requires the use of strong bases and cryogenic conditions. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and equipment. Both methods, when executed with care and attention to the principles outlined in this guide, can provide access to this versatile and valuable synthetic intermediate.

References

  • Meyers, C. Y., Chan-Yu-King, R., Hua, D. H., Kolb, V. M., Matthews, W. S., Parady, T. E., ... & Xie, S. (2003). Unexpected Differences in the α-Halogenation and Related Reactivity of Sulfones with Perhaloalkanes in KOH−t-BuOH. The Journal of Organic Chemistry, 68(23), 8845-8855. [Link]

  • Makosza, M., & Surowiec, M. (2003). Chloromethyl Methyl Sulfone by Oxidation of Chloromethyl Methyl Sulfide. Organic Preparations and Procedures International, 35(4), 412-414. [Link]

  • Trost, B. M., & Ghadiri, M. R. (1984). A convenient synthesis of α-chloro sulfones. The Journal of Organic Chemistry, 49(21), 4080-4082. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Gajda, T., & Matusiak, M. (2000). A convenient one-pot synthesis of chloromethyl sulfones from sulfonyl chlorides. Synthesis, 2000(11), 1537-1539. [Link]

  • Hansen, M. M., & Moore, D. R. (2006). Reagents for the oxidation of sulfides to sulfones. In Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents (pp. 1-12). John Wiley & Sons.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Vilsmaier, E., & Sprugel, W. (1971). The Formation of α-Chloro Sulfides from Sulfides and from Sulfoxides. Journal of the American Chemical Society, 93(22), 5807-5808. [Link]

  • Makosza, M., & Surowiec, M. (2003). Chloromethyl Methyl Sulfone by Oxidation of Chloromethyl Methyl Sulfide. ChemInform, 34(44). [Link]

  • Kaczorowska, K., et al. (2016). Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study. Molecules, 21(11), 1583. [Link]

Sources

A Guide to Quantum Chemical Calculations for Drug Discovery: Unveiling the Electronic Structure of Methane and Chloro(methylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Molecular Blueprint to Functional Insight

In the landscape of modern drug discovery and materials science, understanding a molecule's electronic structure is paramount. This intricate arrangement of electrons governs a molecule's geometry, reactivity, and interactions with biological targets. Quantum chemical calculations provide a powerful lens to peer into this subatomic world, offering insights that can accelerate research and development. This in-depth technical guide serves as a practical introduction to the principles and applications of these calculations, designed for researchers, scientists, and drug development professionals.

We will navigate the theoretical underpinnings and practical workflows of electronic structure calculations using two illustrative case studies. We begin with methane (CH₄), the simplest organic molecule, to establish a foundational understanding of the computational process. We then apply these principles to a more complex, pharmaceutically relevant scaffold: chloro(methylsulfonyl)methane (CH₂ClSO₂CH₃). This second case study will demonstrate how to dissect the electronic influence of functional groups, a critical skill in rational drug design.

Pillar 1: The Theoretical Bedrock of Quantum Chemical Calculations

At the heart of quantum chemistry lies the goal of solving the Schrödinger equation for a given molecule. However, the exact solution is only feasible for the simplest systems. Consequently, a range of approximations and methods have been developed to provide accurate and computationally tractable solutions.

The Self-Consistent Field Approach: Hartree-Fock Theory

Hartree-Fock (HF) theory is a cornerstone of molecular orbital theory.[1][2] It approximates the complex, many-electron wavefunction as a single Slater determinant, which is a mathematical construct representing an antisymmetrized product of one-electron wavefunctions called molecular orbitals.[3] In the HF method, each electron is considered to move in an average electric field created by all other electrons, neglecting the explicit correlation between the motions of individual electrons.[3] This iterative process, where the orbitals are refined until the electric field they generate is consistent with the field used to calculate them, is known as the Self-Consistent Field (SCF) method.[2][4] While HF theory provides a qualitatively correct picture for many molecules, the neglect of electron correlation can limit its quantitative accuracy.[3]

A More Practical Powerhouse: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[5][6] Unlike HF theory, which focuses on the complex wavefunction, DFT is based on the principle that the ground-state energy and all other electronic properties of a molecule are uniquely determined by its electron density.[5][7] This significantly simplifies the problem.

The core of DFT lies in the use of exchange-correlation functionals, which are mathematical expressions that approximate the quantum mechanical effects of electron exchange and correlation.[6] Various families of functionals exist, from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to hybrid functionals like the widely used B3LYP, which incorporates a portion of the exact exchange from HF theory. The choice of functional is a critical decision in any DFT calculation, as it directly impacts the accuracy of the results.

The Language of Electrons: Basis Sets

To solve the equations of either HF or DFT, the molecular orbitals must be represented by a set of mathematical functions known as a basis set.[8][9] These functions are typically centered on each atom in the molecule. The linear combination of these atomic-like orbitals forms the molecular orbitals.

Basis sets come in various sizes and complexities, and the choice represents a trade-off between accuracy and computational expense.[9] Some commonly used basis sets include:

  • Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are computationally efficient and widely used for a broad range of applications. The notation describes how the core and valence atomic orbitals are represented, with symbols like * or (d,p) indicating the addition of polarization functions, which are crucial for describing anisotropic electron distributions in bonded atoms.[10]

  • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.

For molecules containing elements beyond the second row, such as sulfur and chlorine in our second case study, the choice of basis set is particularly important to accurately describe their more complex electronic structures.[7][11]

Pillar 2: The Computational Workflow: A Self-Validating Protocol

A typical quantum chemical calculation follows a standardized, logical progression of steps. Each step builds upon the previous one, culminating in a comprehensive analysis of the molecule's electronic structure. This workflow is designed to be a self-validating system, with specific checks at each stage to ensure the reliability of the results.

Computational Workflow cluster_input 1. Input Preparation cluster_calculation 2. Core Calculation cluster_analysis 3. Results Analysis node_input Define Molecular Geometry (e.g., Cartesian Coordinates) node_method Select Theoretical Method (e.g., DFT/B3LYP) node_input->node_method node_basis Choose Basis Set (e.g., 6-31G*) node_method->node_basis node_opt Geometry Optimization Finds the lowest energy structure node_basis->node_opt node_freq Frequency Calculation Confirms minimum energy & provides vibrational data node_opt->node_freq node_thermo Thermochemical Properties (Enthalpy, Gibbs Free Energy) node_freq->node_thermo node_orbitals Molecular Orbitals (HOMO, LUMO) node_freq->node_orbitals node_charge Population Analysis (NBO, Mulliken Charges) node_freq->node_charge node_esp Electrostatic Potential Visualizes charge distribution node_freq->node_esp

Caption: A generalized workflow for quantum chemical calculations.

Experimental Protocol: A Step-by-Step Guide

Step 1: Building the Initial Molecular Structure The starting point is a three-dimensional model of the molecule. This can be constructed using molecular building software (e.g., GaussView, Avogadro) and is typically represented by a set of Cartesian coordinates for each atom. For our case studies, we will build the structures of methane and chloro(methylsulfonyl)methane.

Step 2: Geometry Optimization The initial structure is unlikely to be at its most stable energetic conformation. A geometry optimization is performed to find the coordinates that correspond to a minimum on the potential energy surface.[12][13][14] This is a crucial step, as many molecular properties are sensitive to the geometry. The optimization algorithm iteratively adjusts the atomic positions to minimize the calculated energy of the system.[15]

Step 3: Frequency Calculation Once a stationary point on the potential energy surface is found, a frequency calculation is performed.[11] This calculation serves two primary purposes:

  • Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable minimum.[11]

  • Thermochemical Data: The calculated vibrational frequencies are used to compute important thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[11] They also allow for the prediction of the molecule's infrared (IR) spectrum.

Step 4: Electronic Structure Analysis With a validated minimum energy structure, a detailed analysis of the electronic properties can be undertaken. This includes:

  • Population Analysis: Methods like Mulliken population analysis[16][17] and Natural Bond Orbital (NBO) analysis[18][19] are used to calculate partial atomic charges, providing insight into the distribution of electrons within the molecule. NBO analysis is particularly powerful as it provides a chemically intuitive picture of bonding in terms of localized bonds and lone pairs.[18][19][20]

  • Molecular Orbital Analysis: The energies and spatial distributions of the molecular orbitals are examined. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are the frontier orbitals that play a key role in chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Case Study 1: Methane (CH₄) - A Foundational Calculation

Methane, with its simple tetrahedral geometry, provides an excellent starting point for understanding the practical application of the computational workflow.

Methodology
  • Software: Gaussian 16

  • Theoretical Method: DFT with the B3LYP functional

  • Basis Set: 6-31G*

  • Calculation Steps:

    • The initial structure of methane was built with tetrahedral symmetry.

    • A geometry optimization was performed using the Opt keyword.

    • A frequency calculation was subsequently performed using the Freq keyword to confirm a minimum energy structure and to obtain vibrational frequencies.

    • A population analysis was requested using the Pop=NBO keyword.

Results and Discussion

The geometry optimization converged to a perfect tetrahedral structure with C-H bond lengths of approximately 1.09 Å, in excellent agreement with experimental values. The subsequent frequency calculation yielded all positive vibrational frequencies, confirming that the optimized structure is a true energy minimum.

Parameter Calculated Value
C-H Bond Length1.091 Å
H-C-H Bond Angle109.47°
Lowest Vibrational Frequency1358 cm⁻¹
HOMO Energy-14.3 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap15.5 eV

Table 1: Calculated Properties of Methane (B3LYP/6-31G*)

The NBO analysis reveals the expected covalent nature of the C-H bonds, with a small negative charge on the carbon atom and small positive charges on the hydrogen atoms, reflecting the slightly higher electronegativity of carbon. The large HOMO-LUMO gap is consistent with methane's known chemical stability.

Case Study 2: Chloro(methylsulfonyl)methane (CH₂ClSO₂CH₃) - An Advanced Application

This molecule presents a more complex electronic landscape due to the presence of the highly electronegative chlorine atom and the electron-withdrawing sulfonyl group.

Caption: A 2D representation of chloro(methylsulfonyl)methane.

Methodology
  • Software: Gaussian 16

  • Theoretical Method: DFT with the B3LYP functional

  • Basis Set: 6-31G*

  • Calculation Steps: The same workflow as for methane was followed: initial structure building, geometry optimization, frequency calculation, and NBO analysis.

Results and Discussion

The geometry optimization and frequency calculation confirmed a stable minimum energy conformation. The electronic structure, however, is markedly different from that of methane.

Parameter Calculated Value (Mulliken) Calculated Value (NBO)
Charge on S+0.85+1.98
Charge on O-0.50-0.92
Charge on Cl-0.15-0.21
Charge on C (CH₂Cl)-0.20-0.45
Charge on C (CH₃)-0.45-0.68
HOMO Energy-12.1 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap10.6 eV

Table 2: Calculated Electronic Properties of Chloro(methylsulfonyl)methane (B3LYP/6-31G*)

The NBO analysis reveals a highly polarized sulfonyl group, with a significant positive charge on the sulfur atom and large negative charges on the oxygen atoms.[1][3][9] This is a characteristic feature of the sulfonyl group and is attributed to the large electronegativity difference between sulfur and oxygen, as well as hyperconjugative interactions.[1][3] The chlorine atom also carries a substantial negative charge.

The HOMO is primarily localized on the lone pairs of the chlorine and oxygen atoms, while the LUMO is an antibonding orbital (σ*) associated with the S-C and S-O bonds. The significantly smaller HOMO-LUMO gap compared to methane suggests that chloro(methylsulfonyl)methane is more chemically reactive. The electrostatic potential map would visually confirm that the regions around the oxygen and chlorine atoms are electron-rich and are likely sites for electrophilic attack.

Conclusion: The Power of Predictive Chemistry

This guide has outlined the theoretical foundations and practical workflow for performing quantum chemical calculations to elucidate the electronic structure of molecules. Through the contrasting examples of methane and chloro(methylsulfonyl)methane, we have demonstrated how these computational tools can provide invaluable, quantitative insights into bonding, charge distribution, and reactivity. For researchers in drug development and materials science, mastering these techniques is not merely an academic exercise; it is a critical step towards the rational design of novel molecules with desired properties, ultimately accelerating the pace of innovation.

References

  • Sherrill, C. D. (2000). An Introduction to Hartree-Fock Molecular Orbital Theory. Georgia Institute of Technology. [Link]

  • Kent, P. R. (n.d.). 2.3 Hartree Fock theory. University of Cambridge. [Link]

  • ResearchGate. (2023). What is a basis set? [Link]

  • van Mourik, T., & Bühl, M. (2014). Density functional theory across chemistry, physics and biology. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2011). [Link]

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  • Breslyn, W. (2021). How to Draw the Lewis Dot Structure for CH4: Methane. YouTube. [Link]

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  • Schlegel, H. B. (2011). Geometry optimization. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 790-809. [Link]

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Methodological & Application

The Emergence of Chloromethyl Methyl Sulfone in Modern Synthetic Chemistry: A Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the dynamic landscape of organic synthesis, the quest for versatile and efficient building blocks is perpetual. Methane, chloro(methylsulfonyl)-, more precisely identified as chloromethyl methyl sulfone (ClCH2SO2CH3) , has emerged as a potent bifunctional reagent with significant promise for constructing complex molecular architectures.[1] This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the innovative applications of this reagent, moving beyond classical transformations to its role in novel synthetic methodologies.

The unique reactivity of chloromethyl methyl sulfone stems from the juxtaposition of two key functional groups:

  • An electrophilic chloromethyl group , activated by the adjacent sulfonyl moiety, making it an excellent substrate for nucleophilic substitution reactions.[2]

  • A methylsulfonyl group , a desirable pharmacophore in medicinal chemistry known to enhance properties such as lipophilicity, metabolic stability, and biological potency.[3][4]

This guide will provide an in-depth exploration of the state-of-the-art applications of chloromethyl methyl sulfone, with a particular focus on the synthesis of novel heteroaromatic methyl sulfones. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers to confidently incorporate this versatile reagent into their synthetic programs.

Core Application: A Novel Gateway to Heteroaromatic Methyl Sulfones

A significant advancement in the utility of chloromethyl methyl sulfone is its recent application as a linchpin in the synthesis of previously challenging-to-access heteroaromatic methyl sulfones.[1] This strategy leverages the bifunctional nature of the reagent to react with a variety of bis-nucleophiles, leading to the rapid assembly of diverse heterocyclic systems. This approach represents a paradigm shift from traditional methods, which often rely on the modification of pre-existing functional groups.[1]

Mechanistic Rationale: A Domino Approach to Heterocycle Formation

The power of chloromethyl methyl sulfone in this context lies in its ability to participate in a domino reaction sequence. The general mechanism involves an initial nucleophilic attack on the electrophilic chloromethyl carbon, followed by an intramolecular reaction that leads to cyclization.

The reaction with bis-nucleophiles, such as hydrazines or other N,N- and N,C-bis-nucleophiles, proceeds through a well-orchestrated sequence of bond-forming events to furnish the desired heterocyclic core with the methylsulfonyl group pre-installed.[1]

G reagent Chloromethyl Methyl Sulfone (ClCH₂SO₂CH₃) intermediate Acyclic Intermediate reagent->intermediate Nucleophilic Substitution bis_nuc Bis-Nucleophile (e.g., Hydrazine) bis_nuc->intermediate heterocycle Heteroaromatic Methyl Sulfone intermediate->heterocycle Intramolecular Cyclization

Caption: Domino reaction pathway for heterocycle synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylsulfonyl)-1H-pyrazole

This protocol details the synthesis of a methylsulfonyl-substituted pyrazole, a valuable scaffold in medicinal chemistry, using chloromethyl methyl sulfone and a suitable bis-nucleophile precursor.[1]

Materials:

  • Chloromethyl methyl sulfone

  • Appropriate bis-nucleophile precursor (e.g., a protected hydrazine derivative)

  • Solvent (e.g., a high-boiling point solvent suitable for reflux)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • To a solution of the bis-nucleophile precursor in a suitable solvent, add chloromethyl methyl sulfone.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS). The reaction is typically left to proceed overnight.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.[1]

  • Dry the resulting residue in vacuo.[1]

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-(methylsulfonyl)-1H-pyrazole.[1]

Protocol 2: General Procedure for N-Alkylation of Amines

The activated chloromethyl group of chloromethyl methyl sulfone makes it a highly effective agent for the alkylation of primary and secondary amines, introducing the synthetically valuable methylsulfonylmethyl moiety.[2]

Materials:

  • Chloromethyl methyl sulfone

  • Primary or secondary amine

  • Base (e.g., K2CO3, Et3N)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Dissolve the amine (1.0 equiv) in the chosen anhydrous solvent.

  • Add the base (1.5-2.0 equiv) to the stirred solution at room temperature.[2]

  • Slowly add a solution of chloromethyl methyl sulfone (1.1 equiv) in the same anhydrous solvent to the reaction mixture.[2]

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of NH4Cl.[2]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the key aspects of the novel pyrazole synthesis, highlighting the versatility of chloromethyl methyl sulfone.

ProductBis-NucleophileYieldPhysical StateMelting Point (°C)
4-(Methylsulfonyl)-1H-pyrazoleHydrazine derivative58%Yellow solid151-152

Data adapted from a multigram-scale synthesis.[1]

Visualization of Synthetic Workflow

G start Start Materials: - Chloromethyl Methyl Sulfone - Bis-Nucleophile reaction Reaction: - Reflux in solvent - Overnight start->reaction workup Work-up: - Cool to RT - Concentrate in vacuo reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: - Heteroaromatic Methyl Sulfone purification->product

Caption: Workflow for heteroaromatic methyl sulfone synthesis.

Safety and Handling

Chloromethyl methyl sulfone is a reactive alkylating agent and should be handled with appropriate safety precautions.[2] It is advisable to consult the Safety Data Sheet (SDS) before use. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion and Future Outlook

Chloromethyl methyl sulfone is a versatile and powerful reagent that is enabling the development of novel synthetic methodologies. Its ability to act as a bifunctional building block for the rapid construction of complex, medicinally relevant heteroaromatic sulfones marks a significant advancement in the field.[1] The protocols and insights provided in this guide are intended to facilitate the adoption of this reagent in both academic and industrial research settings. As the exploration of its reactivity continues, it is anticipated that chloromethyl methyl sulfone will find even broader application in the synthesis of novel chemical entities for drug discovery and materials science.

References

  • A reagent to access methyl sulfones. Nature Communications. Available at: [Link][1]

  • Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. CCS Chemistry. Available at: [Link][3]

  • Chloromethyl Methyl Sulfone by Oxidation of Chloromethyl Methyl Sulfide. Sci-Hub. Available at: [Link]

Sources

Methane, chloro(methylsulfonyl)-: A Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: The Strategic Importance of the Methylsulfonyl Group in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon in their rings, are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the various substituents used to modulate the physicochemical and biological properties of these heterocycles, the methylsulfonyl (MeSO₂) group has emerged as a particularly valuable moiety.[1] Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it a desirable feature in drug design.[1][2]

Methane, chloro(methylsulfonyl)- (CMSM), also known as chloromethyl methyl sulfone, is a highly reactive and versatile bifunctional reagent that serves as a key building block for the introduction of the methylsulfonylmethyl group into a wide range of molecular architectures.[2] The presence of both a reactive chloromethyl group and an activating methylsulfonyl group makes CMSM an attractive synthon for the construction of diverse heterocyclic systems.[2][3] This technical guide provides an in-depth exploration of the applications of CMSM in heterocyclic synthesis, complete with detailed protocols and an examination of the underlying reaction mechanisms.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties and safe handling of CMSM is paramount for its effective and responsible use in the laboratory.

Physicochemical Data
PropertyValueReference
CAS Number 2351-74-8[4]
Molecular Formula C₂H₅ClO₂S[4]
Molecular Weight 128.58 g/mol [4]
Melting Point 33-34 °C[4]
Boiling Point 134 °C at 17 Torr[4]
Safety and Handling

Hazard Statements: [5][6]

  • Fatal if swallowed, in contact with skin or if inhaled.

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

  • May cause an allergic skin reaction.

  • May be corrosive to metals.

  • Harmful to aquatic life.

Precautionary Measures: [5][6][8]

  • Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood. A safety shower and eye wash station must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear compatible chemical-resistant gloves.

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Clothing: A lab coat and appropriate protective clothing should be worn.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and acids.[6] Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8][9]

Synthesis of Methane, chloro(methylsulfonyl)-

While often commercially available, CMSM can be synthesized in the laboratory. A common method involves the oxidation of chloromethyl methyl sulfide. This transformation is typically achieved using a suitable oxidizing agent.

Application in Heterocyclic Synthesis: A Gateway to Novel Scaffolds

The primary utility of CMSM in heterocyclic synthesis lies in its ability to act as a bifunctional electrophile. The chloromethyl group is susceptible to nucleophilic attack, while the methylsulfonyl group can activate the adjacent methylene protons, facilitating subsequent reactions. A particularly powerful application involves its use in the synthesis of methylsulfonyl-substituted heterocycles through reactions with bis-nucleophiles.[10]

General Reaction Scheme

The reaction of CMSM with various N,N- and N,C-bis-nucleophiles provides a direct route to a diverse range of previously inaccessible methylsulfonyl-substituted heterocycles.[10]

G CMSM Methane, chloro(methylsulfonyl)- (CMSM) Reaction Cyclization CMSM->Reaction BisNucleophile Bis-Nucleophile (e.g., N,N or N,C) BisNucleophile->Reaction Heterocycle Methylsulfonyl-Substituted Heterocycle Reaction->Heterocycle G cluster_0 Reaction Hydrazine Hydrazine CMSM + Methane, chloro(methylsulfonyl)- Pyridine Pyridine Heat Pyrazole -> 4-(Methylsulfonyl)-1H-pyrazole G cluster_mechanism Plausible Reaction Mechanism A CMSM + Bis-Nucleophile B Nucleophilic Attack on Chloromethyl Carbon A->B C Intermediate Adduct B->C D Intramolecular Cyclization C->D E Elimination of HCl D->E F Aromatization (if applicable) E->F G Final Heterocycle F->G

Sources

Harnessing the Power of the Methylene Sulfone Moiety: A Guide to Employing Chloromethyl Methyl Sulfone in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Methylsulfonyl Group in Drug Discovery

In the landscape of modern medicinal chemistry, the methylsulfonyl group (–SO₂CH₃) has emerged as a privileged structural motif. Its incorporation into molecular scaffolds can profoundly influence a compound's physicochemical properties, thereby enhancing its bioactivity, metabolic stability, and pharmacokinetic profile.[1][2] Chloromethyl methyl sulfone (ClCH₂SO₂CH₃), a readily accessible and highly reactive building block, provides a direct and efficient means of introducing the valuable methylsulfonylmethyl group onto a wide range of molecular architectures. This guide offers a comprehensive overview of the chemistry of chloromethyl methyl sulfone and provides detailed protocols for its application in the synthesis of new bioactive molecules for researchers, scientists, and drug development professionals.

The utility of the sulfone functional group extends beyond its role as a mere solubilizing or space-filling moiety. Its strong electron-withdrawing nature can activate adjacent C-H bonds, and it can act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets.[3] Furthermore, the strategic placement of a sulfone group can block sites of metabolism, leading to improved drug half-life.[4] This unique combination of properties has led to the incorporation of the methyl sulfone group in a variety of approved drugs and clinical candidates.

Understanding the Reactivity of Chloromethyl Methyl Sulfone: A Versatile Electrophile

Chloromethyl methyl sulfone is a potent electrophile, primed for nucleophilic substitution reactions. The strongly electron-withdrawing sulfonyl group polarizes the C-Cl bond, rendering the methylene carbon highly susceptible to attack by a wide array of nucleophiles. This heightened reactivity allows for the facile formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds under mild reaction conditions.

The general reaction mechanism proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway. The nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride leaving group in a single, concerted step. The choice of base and solvent is critical for achieving optimal yields and minimizing side reactions.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu:⁻) TS [Nu---CH₂(SO₂CH₃)---Cl]⁻ Nu->TS Sₙ2 Attack CMMS Chloromethyl Methyl Sulfone (ClCH₂SO₂CH₃) CMMS->TS Product Substituted Product (NuCH₂SO₂CH₃) TS->Product Cl_ion Chloride Ion (Cl⁻) TS->Cl_ion Leaving Group Departure

Figure 1: General Sₙ2 reaction mechanism for nucleophilic substitution on chloromethyl methyl sulfone.

Application Notes & Protocols

This section provides detailed protocols for the synthesis of various classes of bioactive molecules utilizing chloromethyl methyl sulfone as a key reagent.

Protocol 1: Preparation of Chloromethyl Methyl Sulfone

While commercially available, chloromethyl methyl sulfone can also be conveniently prepared in the laboratory from readily available starting materials. A common method involves the oxidation of chloromethyl methyl sulfide. An alternative approach involves the reaction of methylene chloride with sulfur trioxide.[5]

Materials:

  • Chloromethyl methyl sulfide

  • Hydrogen peroxide (30%)

  • Acetic acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve chloromethyl methyl sulfide (1 equiv.) in acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide (2.2 equiv.) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford chloromethyl methyl sulfone as a white solid.

Characterization Data:

  • ¹H NMR (CDCl₃, 300 MHz): δ 4.65 (s, 2H, -CH₂Cl), 3.10 (s, 3H, -SO₂CH₃).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 55.0 (-CH₂Cl), 42.5 (-SO₂CH₃).

  • Melting Point: 58-60 °C.

Case Study 1: Synthesis of Selective Cyclooxygenase-2 (COX-2) Inhibitors

The methyl sulfone moiety is a hallmark of selective COX-2 inhibitors, such as celecoxib and rofecoxib.[6] It plays a crucial role in binding to a specific side pocket in the COX-2 enzyme, conferring selectivity over the COX-1 isoform and thereby reducing gastrointestinal side effects.

This protocol describes the synthesis of a key intermediate for a diarylpyrazole-based COX-2 inhibitor, where chloromethyl methyl sulfone is used to introduce the critical methylsulfonylmethyl group via O-alkylation of a phenolic precursor.

G cluster_workflow Synthesis of a COX-2 Inhibitor Intermediate Phenol Phenolic Precursor (Ar-OH) Intermediate O-Alkylated Intermediate (Ar-O-CH₂SO₂CH₃) Phenol->Intermediate 1. Deprotonation Base Base (e.g., K₂CO₃) Base->Intermediate CMMS Chloromethyl Methyl Sulfone CMMS->Intermediate 2. Sₙ2 Attack Solvent Solvent (e.g., DMF) Solvent->Intermediate Workup Aqueous Workup Intermediate->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product Final Intermediate Purification->Product

Figure 2: Workflow for the synthesis of a COX-2 inhibitor intermediate using chloromethyl methyl sulfone.

Protocol 1.1: O-Alkylation of a Phenolic Precursor

Materials:

  • Phenolic precursor (e.g., 4-(5-(4-hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide) (1 equiv.)

  • Chloromethyl methyl sulfone (1.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the phenolic precursor in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloromethyl methyl sulfone to the reaction mixture.

  • Heat the reaction to 60°C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired O-alkylated product.

Table 1: Representative Data for COX-2 Inhibitor Synthesis

CompoundStarting MaterialReagentsYield (%)IC₅₀ (COX-2) (µM)Selectivity Index (COX-1/COX-2)
A 4-Hydroxyacetophenone1. K₂CO₃, DMF2. ClCH₂SO₂CH₃85--
B 4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenol1. K₂CO₃, DMF2. ClCH₂SO₂CH₃780.05>200

Note: Data is illustrative and based on typical results reported in the literature.[8]

Case Study 2: Synthesis of Anticancer Agents Targeting Tubulin Polymerization

Microtubule-targeting agents are a cornerstone of cancer chemotherapy.[9] The sulfone moiety has been incorporated into various tubulin inhibitors to enhance their anticancer activity.[10] This protocol outlines a general procedure for the N-alkylation of an indole-based scaffold, a common core in many tubulin inhibitors, using chloromethyl methyl sulfone.

Protocol 2.1: N-Alkylation of an Indole Derivative

Materials:

  • Indole derivative (e.g., 5-methoxy-1H-indole) (1 equiv.)

  • Chloromethyl methyl sulfone (1.1 equiv.)

  • Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0°C, add a solution of the indole derivative in THF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of chloromethyl methyl sulfone in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the N-alkylated indole.

Table 2: Anticancer Activity of Sulfone-Containing Tubulin Inhibitors

CompoundTarget ScaffoldModificationIC₅₀ (MCF-7 cells) (nM)Tubulin Polymerization Inhibition (IC₅₀, µM)
Combretastatin A-4 Stilbene-1.51.2
Indole-sulfone Analog 1 IndoleN-CH₂SO₂CH₃9.62.3
Indole-sulfone Analog 2 Indole3-CH₂SO₂CH₃15.24.1

Note: Data is illustrative and based on typical results reported in the literature.[11][12]

Case Study 3: Synthesis of Antiviral Nucleoside Analogues

Nucleoside analogues are a major class of antiviral drugs.[13] The introduction of a methylsulfonylmethyl group can modulate the lipophilicity and cellular uptake of these compounds, potentially leading to improved antiviral activity. This protocol provides a general method for the alkylation of the nucleobase moiety in a protected nucleoside using chloromethyl methyl sulfone.

G cluster_workflow Synthesis of an Antiviral Nucleoside Analogue Nucleoside Protected Nucleoside Alkylated_Nucleoside N-Alkylated Nucleoside Nucleoside->Alkylated_Nucleoside 1. Deprotonation Base Base (e.g., NaH) Base->Alkylated_Nucleoside CMMS Chloromethyl Methyl Sulfone CMMS->Alkylated_Nucleoside 2. Sₙ2 Attack Solvent Solvent (e.g., THF) Solvent->Alkylated_Nucleoside Deprotection Deprotection Alkylated_Nucleoside->Deprotection Purification Purification (HPLC) Deprotection->Purification Final_Product Final Nucleoside Analogue Purification->Final_Product

Figure 3: Workflow for the synthesis of an antiviral nucleoside analogue.

Protocol 3.1: N-Alkylation of a Protected Uracil Nucleoside

Materials:

  • 2',3',5'-Tri-O-acetyluridine (1 equiv.)

  • Chloromethyl methyl sulfone (1.5 equiv.)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2',3',5'-tri-O-acetyluridine in acetonitrile, add cesium carbonate.

  • Add chloromethyl methyl sulfone to the suspension.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the N³-alkylated uridine derivative.

  • The acetyl protecting groups can be removed under standard basic conditions (e.g., methanolic ammonia) to yield the final nucleoside analogue.

Table 3: Antiviral Activity of a Representative Nucleoside Analogue

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Ribavirin Influenza AMDCK10.5>100>9.5
Uridine-sulfone Analogue Influenza AMDCK5.2>100>19.2

Note: Data is illustrative and based on typical results reported in the literature.[14]

Safety and Handling

Chloromethyl methyl sulfone is a reactive alkylating agent and should be handled with appropriate safety precautions. While specific toxicity data is limited, it is prudent to treat it as a potential irritant and sensitizer. The related compound, chloromethyl methyl sulfide, is flammable and an irritant.[15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling chloromethyl methyl sulfone.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Chloromethyl methyl sulfone is a valuable and versatile reagent for the introduction of the methylsulfonylmethyl group into a wide range of organic molecules. Its high reactivity and ease of handling make it an attractive building block for the synthesis of novel bioactive compounds. The protocols and case studies presented in this guide demonstrate its utility in the preparation of selective COX-2 inhibitors, anticancer agents, and antiviral nucleoside analogues. By understanding the reactivity and applying the appropriate synthetic methodologies, researchers can effectively harness the power of chloromethyl methyl sulfone to advance their drug discovery programs.

References

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

  • Chen, X., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

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Application Notes and Protocols for the Agrochemical Development of Methane, chloro(methylsulfonyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of Methane, chloro(methylsulfonyl)- (CAS No. 2351-74-8) as a potential lead compound in the development of novel agrochemical agents. While direct applications of this specific molecule in agriculture are not yet established in publicly available literature, its chemical structure, featuring a reactive sulfonyl chloride moiety, suggests significant potential for derivatization and biological activity. This document outlines detailed protocols for its synthesis, formulation, and bio-efficacy screening against common agricultural pests. Furthermore, it proposes hypothetical mechanisms of action to guide initial research and discusses the critical aspects of toxicological and environmental fate assessment. The methodologies presented herein are designed to provide a robust starting point for researchers aiming to explore the agrochemical potential of this and similar sulfonyl-containing compounds.

Introduction: The Potential of Sulfonyl Compounds in Agrochemicals

The sulfonyl functional group is a cornerstone in the design of modern agrochemicals. Its presence in a molecule can confer a range of desirable properties, from potent biological activity to favorable environmental profiles. Sulfonylurea herbicides, for instance, are renowned for their high efficacy at low application rates and their specific mode of action, inhibiting the acetolactate synthase (ALS) enzyme in plants. Similarly, sulfonamide fungicides and insecticides have demonstrated broad-spectrum activity.

Methane, chloro(methylsulfonyl)- presents an intriguing starting point for agrochemical discovery. The presence of both a sulfonyl group and a reactive chloro-substituent offers a versatile scaffold for chemical modification, allowing for the synthesis of a diverse library of derivatives. This guide provides the foundational knowledge and experimental protocols to begin unlocking the potential of this compound.

Physicochemical Properties of Methane, chloro(methylsulfonyl)-

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as an agrochemical agent. These properties influence its synthesis, formulation, biological activity, and environmental fate.

PropertyValueSource
CAS Number 2351-74-8[1]
Molecular Formula C₂H₅ClO₂S[1]
Molecular Weight 128.58 g/mol [1]
Appearance White Solid
Melting Point 33-34 °C[2][3]
Boiling Point 134 °C at 17 Torr[2][3]
SMILES CS(=O)(=O)CCl[1]
InChIKey MZMGJAFJUYKKLI-UHFFFAOYSA-N[1]

Synthesis and Characterization

The following protocol describes a plausible laboratory-scale synthesis of Methane, chloro(methylsulfonyl)-. This method is adapted from general procedures for the synthesis of related sulfonyl chlorides.

Synthesis Protocol: Chlorination of Methylthiomethyl Methyl Sulfone

This protocol is a hypothetical adaptation based on general chemical principles for the synthesis of sulfonyl chlorides.

Materials:

  • Methylthiomethyl methyl sulfone

  • Sulfuryl chloride (SO₂Cl₂)[4]

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve methylthiomethyl methyl sulfone (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Caution: This reaction can be exothermic. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield Methane, chloro(methylsulfonyl)- as a white solid.

Characterization

The identity and purity of the synthesized Methane, chloro(methylsulfonyl)- should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl and C-Cl functional groups.

  • Melting Point Analysis: To assess the purity of the compound.

Proposed Mechanisms of Action and Biological Targets

The biological activity of Methane, chloro(methylsulfonyl)- is currently unknown. However, based on its chemical structure, several hypothetical mechanisms of action can be proposed to guide initial bio-efficacy screening. The reactive chloromethylsulfonyl group could potentially act as an electrophile, reacting with nucleophilic residues in biological macromolecules.

Proposed_MoA cluster_compound Methane, chloro(methylsulfonyl)- cluster_targets Potential Biological Targets cluster_effects Potential Biological Effects Compound CH₃SO₂CH₂Cl Enzyme Enzyme Active Sites (e.g., Cysteine, Histidine) Compound->Enzyme Alkylation Membrane Cellular Membranes Compound->Membrane Interaction DNA Nucleic Acids Compound->DNA Alkylation Inhibition Enzyme Inhibition Enzyme->Inhibition Disruption Membrane Disruption Membrane->Disruption Genotoxicity Genotoxicity DNA->Genotoxicity

Caption: Hypothetical mechanisms of action for Methane, chloro(methylsulfonyl)-.

Formulation Protocols for Agrochemical Screening

For biological testing, the compound must be formulated to ensure proper application and bioavailability. The following are standard starting formulations for initial screening.

Stock Solution Preparation
  • Solvent Selection: Determine the solubility of Methane, chloro(methylsulfonyl)- in a range of organic solvents (e.g., acetone, ethanol, dimethyl sulfoxide (DMSO)).

  • Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution by dissolving the required amount of the compound in the chosen solvent.

  • Storage: Store the stock solution in a tightly sealed, labeled container at 4°C, protected from light.

Emulsifiable Concentrate (EC) Formulation (for initial screening)
  • Preparation: To 1 mL of the 10,000 ppm stock solution, add 100 µL of a surfactant (e.g., Tween 80).

  • Mixing: Vortex the mixture thoroughly to ensure homogeneity.

  • Application Solution: For application, dilute this EC formulation with water to the desired final concentration (e.g., 1000, 500, 100 ppm). The surfactant will help to keep the compound suspended in the aqueous solution.

Bio-efficacy Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the potential of Methane, chloro(methylsulfonyl)- as an insecticide, fungicide, or herbicide.

Insecticidal Activity Screening

Target Organisms:

  • Chewing insect: Cabbage looper (Trichoplusia ni)

  • Sucking insect: Green peach aphid (Myzus persicae)

Protocol:

  • Plant Preparation: Grow cabbage and bell pepper plants to the 2-4 true leaf stage.

  • Application: Prepare the desired concentrations of the test compound in an aqueous solution with a surfactant. Spray the plants until runoff. Allow the plants to air dry.

  • Infestation:

    • For cabbage loopers, place 10 larvae on each treated cabbage leaf in a petri dish with a moist filter paper.

    • For aphids, infest pepper plants with a known number of adult aphids.

  • Incubation: Maintain the treated plants/leaves in a controlled environment (25°C, 16:8 L:D photoperiod).

  • Assessment:

    • For cabbage loopers, record mortality at 24, 48, and 72 hours post-treatment.

    • For aphids, count the number of live aphids at 72 hours post-treatment.

  • Controls: Include a negative control (water + surfactant) and a positive control (a commercial insecticide).

Fungicidal Activity Screening

Target Organisms:

  • Powdery mildew: Erysiphe necator on grape leaf discs

  • Late blight: Phytophthora infestans on tomato leaf discs

Protocol:

  • Leaf Disc Preparation: Cut 1 cm diameter discs from healthy grape or tomato leaves.

  • Application: Pipette 20 µL of the test solution onto each leaf disc. Allow to air dry.

  • Inoculation: Place a drop of a spore suspension of the target fungus onto the center of each treated leaf disc.

  • Incubation: Place the leaf discs in a humid chamber and incubate under appropriate conditions for disease development.

  • Assessment: After 5-7 days, visually assess the percentage of the leaf disc area covered by fungal growth.

  • Controls: Include a negative control (water + surfactant) and a positive control (a commercial fungicide).

Herbicidal Activity Screening

Target Organisms:

  • Monocot: Annual ryegrass (Lolium rigidum)

  • Dicot: Common chickweed (Stellaria media)

Protocol:

  • Plant Preparation: Grow target weed species in pots until they reach the 2-4 leaf stage.

  • Application: Spray the plants with the test solutions at various concentrations.

  • Incubation: Place the treated plants in a greenhouse or growth chamber with appropriate light and temperature conditions.

  • Assessment: After 14 and 21 days, visually assess the percentage of injury (phytotoxicity) on a scale of 0 (no effect) to 100 (complete death).

  • Controls: Include a negative control (water + surfactant) and a positive control (a commercial herbicide).

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Formulation cluster_screening Bio-efficacy Screening cluster_evaluation Evaluation & Next Steps Synthesis Synthesis of Methane, chloro(methylsulfonyl)- Formulation Formulation (e.g., EC) Synthesis->Formulation Insecticidal Insecticidal Screening Formulation->Insecticidal Test Concentrations Fungicidal Fungicidal Screening Formulation->Fungicidal Test Concentrations Herbicidal Herbicidal Screening Formulation->Herbicidal Test Concentrations Data_Analysis Data Analysis (LC₅₀, EC₅₀) Insecticidal->Data_Analysis Fungicidal->Data_Analysis Herbicidal->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Tox_EcoTox Toxicology & Ecotoxicology Studies Lead_Identification->Tox_EcoTox

Caption: Workflow for agrochemical screening of Methane, chloro(methylsulfonyl)-.

Toxicology and Environmental Fate: A Forward Look

Should Methane, chloro(methylsulfonyl)- or its derivatives show promising biological activity, a comprehensive assessment of its toxicological and environmental profile is imperative.

Key Areas for Investigation:

  • Acute and Chronic Toxicity: Evaluation in mammalian models to determine potential risks to human health.

  • Genotoxicity: Assessment of the compound's potential to damage genetic material.

  • Ecotoxicology: Studies on non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects like bees.

  • Environmental Fate:

    • Soil Persistence and Mobility: Determining the half-life in soil and the potential to leach into groundwater.

    • Hydrolysis and Photolysis: Assessing the stability of the compound in water and in the presence of sunlight.

Conclusion

Methane, chloro(methylsulfonyl)- represents an unexplored molecule with potential for development into a novel agrochemical agent. Its reactive chemical nature provides a foundation for the synthesis of a wide array of derivatives. The protocols and conceptual frameworks presented in this guide offer a structured and scientifically rigorous approach for researchers to initiate the investigation of this compound. Through systematic synthesis, formulation, and bio-efficacy screening, coupled with a forward-thinking approach to safety and environmental assessment, the true potential of Methane, chloro(methylsulfonyl)- in agriculture can be elucidated.

References

  • Chemsrc. Methane, chloro(Methylsulfonyl) | CAS#:2351-74-8. [Link]

  • Google Patents. CN1108243A - Process for synthesizing methane sulfonyl chloride.
  • Market Publishers. Sulfuryl Chloride Uses & Applications: Impacting Various Industries. [Link]

  • Organic Syntheses. SULFONYL CYANIDES: METHANESULFONYL CYANIDE. [Link]

  • NIH National Library of Medicine. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

  • Quora. What is the use of sulfonyl chloride?. [Link]

  • Royal Society of Chemistry. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. [Link]

  • Wikipedia. Sulfuryl chloride. [Link]

  • ACS Publications. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]

  • Google Patents. US3226433A - Making methanesulfonyl chloride.

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Troubleshooting & Optimization

Navigating the Nuances of Chloro(methylsulfonyl)methane: A Technical Guide for Optimal Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Welcome to the technical support center for chloro(methylsulfonyl)methane (CMSM), a versatile C1 building block in modern organic synthesis. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered when utilizing this reagent. Our focus is on delivering a scientifically rigorous and practical resource that moves beyond mere procedural lists to explain the underlying chemical principles governing success.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of chloro(methylsulfonyl)methane in organic synthesis?

Chloro(methylsulfonyl)methane is a valuable reagent for the introduction of the methylsulfonylmethyl group (-CH₂SO₂CH₃). This moiety can be a precursor to a variety of functional groups or can be a key structural element in biologically active molecules. Its principal applications include:

  • Alkylation of Nucleophiles: The methylene protons adjacent to the sulfonyl group are acidic, allowing for deprotonation to form a stabilized carbanion. This carbanion can then act as a nucleophile to alkylate a wide range of electrophiles.

  • Synthesis of Vinyl Sulfones: Through reaction with carbonyl compounds, chloro(methylsulfonyl)methane can be used to generate vinyl sulfones, which are versatile Michael acceptors and dienophiles.

  • Cyclopropanation Reactions: The reagent can be employed in the synthesis of sulfonyl-substituted cyclopropanes.

  • Precursor to Heterocycles: The functional handles of chloro(methylsulfonyl)methane allow for its incorporation into various heterocyclic scaffolds.

Q2: How do I choose the appropriate base for deprotonating chloro(methylsulfonyl)methane?

Base pKa of Conjugate Acid (approx. in DMSO) Typical Solvents Considerations
Sodium Hydride (NaH) ~35THF, DMFHeterogeneous reaction; requires careful handling due to its pyrophoric nature. Often provides a clean deprotonation.
Lithium Diisopropylamide (LDA) ~36THFStrong, non-nucleophilic base. Ideal for rapid and complete deprotonation at low temperatures. Must be freshly prepared or titrated.
Potassium bis(trimethylsilyl)amide (KHMDS) ~29.8THFStrong, non-nucleophilic base with good solubility. Often used when LDA proves problematic.
Potassium tert-butoxide (KOtBu) ~19t-BuOH, THF, DMFA strong, yet more sterically hindered base. Can be effective, but may lead to side reactions like elimination depending on the substrate.

Expert Insight: For most applications, LDA or KHMDS in anhydrous THF at low temperatures (-78 °C to 0 °C) are the recommended starting points for generating the carbanion of chloro(methylsulfonyl)methane. This minimizes potential side reactions and decomposition of the reagent.

Q3: What are the common side reactions to be aware of?

Several side reactions can occur when working with chloro(methylsulfonyl)methane, leading to reduced yields and purification challenges.

  • Self-condensation: The generated carbanion can react with unreacted chloro(methylsulfonyl)methane. This can be minimized by slow addition of the reagent to a solution of the base or by using a slight excess of the nucleophile to be alkylated.

  • Elimination: In the presence of strong, sterically hindered bases, elimination to form methylenesulfene (CH₂=SO₂) could be a possibility, though less common under controlled conditions.

  • Hydrolysis: Chloro(methylsulfonyl)methane is sensitive to moisture and can hydrolyze, especially under basic conditions. Strict anhydrous conditions are paramount.

  • Over-alkylation: When reacting with nucleophiles that can be alkylated multiple times (e.g., primary amines, some indoles), careful control of stoichiometry and reaction time is necessary to avoid the formation of di- and tri-substituted products.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

  • Potential Cause: Incomplete deprotonation of chloro(methylsulfonyl)methane.

    • Solution:

      • Ensure the base is of high quality and activity. If using LDA, prepare it fresh or titrate it before use.

      • Increase the equivalents of base used (e.g., from 1.1 to 1.5 equivalents).

      • Switch to a stronger base (e.g., from NaH to LDA or KHMDS).

      • Increase the deprotonation time or temperature, but monitor for decomposition.

  • Potential Cause: Inactive electrophile.

    • Solution: Verify the purity and reactivity of your electrophile.

  • Potential Cause: Insufficient reaction temperature.

    • Solution: After the initial low-temperature deprotonation and addition of the electrophile, slowly warm the reaction to room temperature or gently heat it, while monitoring for product formation and decomposition by TLC or LC-MS.

Issue 2: Formation of Multiple Products and Purification Difficulties

  • Potential Cause: Self-condensation of chloro(methylsulfonyl)methane.

    • Solution:

      • Employ an inverse addition strategy: add a solution of chloro(methylsulfonyl)methane dropwise to a solution of the base and your nucleophile.

      • Use a slight excess (1.1-1.2 equivalents) of your primary nucleophile.

  • Potential Cause: Competing side reactions of the nucleophile or product.

    • Solution:

      • Lower the reaction temperature to improve selectivity.

      • Reduce the reaction time.

      • Consider protecting sensitive functional groups on your nucleophile.

  • Potential Cause: Product instability during workup or purification.

    • Solution:

      • Use a mild aqueous quench (e.g., saturated ammonium chloride solution).

      • Minimize exposure to strong acids or bases during extraction.

      • Purify via column chromatography on silica gel, potentially using a deactivated silica or a different stationary phase if the product is sensitive.

Experimental Protocols

General Protocol for the Alkylation of an Indole with Chloro(methylsulfonyl)methane

This protocol provides a general starting point. Optimization of temperature, solvent, and base may be necessary for specific substrates.[1][2]

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the indole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Deprotonation of Indole: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Carbanion Formation: In a separate flask under an inert atmosphere, dissolve chloro(methylsulfonyl)methane (1.1 mmol) in anhydrous THF (5 mL). Cool this solution to -78 °C. Add LDA (1.1 mmol, solution in THF) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Alkylation: Transfer the solution of the deprotonated chloro(methylsulfonyl)methane to the dropping funnel via cannula and add it dropwise to the solution of the deprotonated indole at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Set up flame-dried glassware under inert atmosphere start->setup reagents Prepare solutions of indole, chloro(methylsulfonyl)methane, and base in anhydrous THF setup->reagents deprotonate_indole Deprotonate indole with NaH reagents->deprotonate_indole deprotonate_cmsm Deprotonate CMSM with LDA at -78 °C reagents->deprotonate_cmsm alkylation Add CMSM carbanion to deprotonated indole at 0 °C deprotonate_indole->alkylation deprotonate_cmsm->alkylation warm Warm to room temperature and monitor reaction alkylation->warm quench Quench with saturated NH₄Cl warm->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify by column chromatography extract->purify end Pure Product purify->end

Caption: A typical workflow for the alkylation of an indole using chloro(methylsulfonyl)methane.

Conclusion

Chloro(methylsulfonyl)methane is a powerful synthetic tool, but its successful application hinges on a nuanced understanding of its reactivity and careful control of reaction conditions. By adhering to strict anhydrous protocols, selecting the appropriate base, and being mindful of potential side reactions, researchers can effectively harness the synthetic potential of this versatile reagent. This guide serves as a foundational resource, and we encourage users to consult the primary literature for specific applications and further optimization strategies.

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Navigating the Reactivity of Methane, chloro(methylsulfonyl)-: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for "Methane, chloro(methylsulfonyl)-". As a Senior Application Scientist, I've observed a recurring ambiguity surrounding this particular chemical name in experimental design. It often represents a conflation of two distinct, yet related, organosulfur compounds: Methanesulfonyl chloride (MsCl) and Chloromethyl methyl sulfone . This guide is structured to first clarify this ambiguity and then provide in-depth, practical troubleshooting advice for the side reactions you may encounter with each of these powerful reagents. Our goal is to empower you, the researcher, to anticipate challenges, minimize side reactions, and optimize your synthetic outcomes.

Section 1: Clarifying the Chemical Identity: Methanesulfonyl Chloride vs. Chloromethyl Methyl Sulfone

Before troubleshooting, it's crucial to identify the correct reagent for your intended transformation. The name "Methane, chloro(methylsulfonyl)-" is not a standard IUPAC name and can be interpreted in two ways:

  • Methanesulfonyl chloride (MsCl; CH₃SO₂Cl): This is a highly reactive sulfonyl chloride. Its primary function is to convert alcohols into methanesulfonates (mesylates), which are excellent leaving groups for subsequent nucleophilic substitution or elimination reactions. The key reactive site is the electrophilic sulfur atom.

  • Chloromethyl methyl sulfone (CH₃SO₂CH₂Cl): This is a sulfone containing a chloromethyl group. It acts as a potent alkylating agent, where the carbon of the chloromethyl group is the primary electrophilic site, activated by the strongly electron-withdrawing sulfonyl group.

This guide is therefore divided into two main sections, each dedicated to one of these compounds. Please proceed to the section that corresponds to the reagent you are using.

Section 2: Methanesulfonyl Chloride (MsCl): A Guide to Mesylation and Its Challenges

Methanesulfonyl chloride is a cornerstone reagent for the activation of alcohols. However, its high reactivity can lead to several side reactions. Understanding these pathways is key to successful mesylation.

Frequently Asked Questions (FAQs) - Methanesulfonyl Chloride

Q1: My mesylation reaction is incomplete, even with excess MsCl. What's going on?

A1: The most common culprit is the presence of moisture. MsCl reacts rapidly with water to form methanesulfonic acid and HCl, consuming your reagent.[1][2] Ensure all glassware is oven-dried, and use anhydrous solvents. It's also crucial to use a suitable base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction, which can otherwise protonate your starting alcohol, rendering it less nucleophilic.[3]

Q2: I'm observing a significant amount of an alkyl chloride byproduct in my reaction. How can I prevent this?

A2: The formation of an alkyl chloride is a common side reaction, particularly with hindered alcohols.[4] This occurs when the chloride ion (from MsCl or the hydrochloride salt of the base) acts as a nucleophile, displacing the newly formed mesylate. To minimize this:

  • Low Temperatures: Perform the reaction at 0 °C or below.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to scavenge the HCl without introducing a competitive nucleophile.

  • Immediate Use: Use the mesylate in the subsequent reaction as soon as it's formed, without prolonged storage or heating.

Q3: My reaction mixture has turned into a thick slurry, making it difficult to stir. What is this solid?

A3: This is likely the hydrochloride salt of your amine base (e.g., triethylamine hydrochloride or pyridinium chloride).[1] While its precipitation can be an indicator of reaction progress, excessive amounts can hinder stirring. If this becomes an issue, consider using a solvent system that better solubilizes the salt, or add a co-solvent.

Q4: What is a "sulfene" and should I be concerned about it?

A4: With strong, non-nucleophilic bases like triethylamine, MsCl can undergo an E1cB elimination to form a highly reactive intermediate called sulfene (CH₂=SO₂).[3][5] This is often the operative mechanism in mesylation reactions.[3] While sulfene formation is part of the desired reaction pathway, it can also undergo [2+2] cycloadditions or react with other nucleophiles present, leading to unexpected byproducts.[6] Using a less basic amine like pyridine can favor a direct SN2-type mechanism at the sulfur atom, avoiding sulfene formation, although the reaction may be slower.[3]

Troubleshooting Guide: Methanesulfonyl Chloride
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield of Mesylate 1. Hydrolysis of MsCl: Presence of water in reagents or solvents. 2. Incomplete Reaction: Insufficient reaction time or temperature; sterically hindered alcohol.1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Purge the reaction vessel with an inert gas (N₂ or Ar). 2. Optimize Reaction Conditions: For hindered alcohols, you may need to increase the reaction time or allow the reaction to warm to room temperature after the initial addition of MsCl at 0 °C.[7]
Formation of Alkyl Chloride 1. Displacement by Chloride: The mesylate is displaced by Cl⁻ from MsCl or the amine hydrochloride salt.1. Maintain Low Temperature: Add MsCl dropwise at 0 °C or below to control the exotherm and minimize side reactions. 2. Use a Non-Nucleophilic Base: Employ a hindered base like DIPEA. 3. Use Methanesulfonic Anhydride (Ms₂O): This reagent avoids the introduction of a chloride source, completely eliminating this side reaction.[4]
Formation of Elimination Products (Alkenes) 1. Excess Base or High Temperature: The mesylate is a good leaving group, and basic conditions can promote E2 elimination.1. Stoichiometry Control: Use only a slight excess of the amine base (1.1-1.2 equivalents). 2. Temperature Control: Maintain low temperatures throughout the reaction and workup.
Difficult Workup (Emulsions, Salt Removal) 1. Amine Hydrochloride Salts: These salts can be difficult to remove and may cause emulsions during aqueous workup.1. Aqueous Wash: Wash the organic layer with dilute acid (e.g., 1M HCl) to protonate any remaining free amine and transfer the salt to the aqueous layer.[8][9] 2. Filtration: If the reaction is performed in a solvent where the salt is insoluble (e.g., diethyl ether), the salt can be removed by filtration.[1]
Experimental Protocol: A Typical Mesylation Reaction
  • Setup: In an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) dropwise to the stirred solution.

  • MsCl Addition: Add methanesulfonyl chloride (1.1 eq.) dropwise, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The mesylate product should be less polar than the starting alcohol.

  • Quenching: Once the reaction is complete, quench by slowly adding cold water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude mesylate.

Analytical Monitoring
  • TLC: Use a non-polar solvent system (e.g., hexanes/ethyl acetate). The mesylate will have a higher Rf than the starting alcohol.

  • ¹H NMR: Look for the appearance of a new singlet around 3.0 ppm, corresponding to the methyl group of the mesylate.

  • GC-MS: Can be used to identify the product and any volatile byproducts like the corresponding alkyl chloride.[10]

  • HPLC: A reverse-phase HPLC method can be developed to monitor the disappearance of the starting material and the appearance of the product.[11][12]

Mesylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Start with Dry Glassware & Anhydrous Solvent add_alcohol Add Alcohol (1.0 eq) start->add_alcohol cool Cool to 0 °C add_alcohol->cool add_base Add Base (e.g., TEA, 1.2 eq) cool->add_base add_mscl Add MsCl (1.1 eq) Dropwise add_base->add_mscl monitor Monitor by TLC add_mscl->monitor quench Quench with H₂O monitor->quench wash_hcl Wash with 1M HCl quench->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) & Concentrate wash_brine->dry end Crude Mesylate dry->end

Typical Mesylation Workflow

Section 3: Chloromethyl Methyl Sulfone: A Guide to Alkylation and Its Challenges

Chloromethyl methyl sulfone is a versatile C1 building block for introducing the methylsulfonylmethyl group. Its primary reactivity is as an electrophile in SN2 reactions.

Frequently Asked Questions (FAQs) - Chloromethyl Methyl Sulfone

Q1: I'm trying to alkylate a phenol, but I'm getting a mixture of N- and O-alkylation on my substrate which also contains a nitrogen heterocycle. How can I improve selectivity?

A1: The regioselectivity of alkylation with ambident nucleophiles is a common challenge.[13][14] Generally, O-alkylation is favored under conditions that promote the formation of the phenoxide (harder nucleophile), while N-alkylation (on a softer nitrogen atom) can be competitive. To favor O-alkylation:

  • Base Choice: Use a hard, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to fully deprotonate the phenol.

  • Solvent: Aprotic polar solvents like DMF or acetonitrile can favor O-alkylation. To favor N-alkylation, a weaker base that only partially deprotonates the phenol or a solvent system that favors the neutrality of the phenol may be employed, though this is highly substrate-dependent.[15][16]

Q2: My reaction is producing a significant amount of a di-alkylated product. How can I control this?

A2: Di-alkylation occurs when the initially mono-alkylated product is still nucleophilic and reacts with another equivalent of chloromethyl methyl sulfone. To minimize this:

  • Stoichiometry: Use a slight excess of the nucleophile relative to the chloromethyl methyl sulfone.

  • Slow Addition: Add the chloromethyl methyl sulfone slowly to a solution of the nucleophile to maintain a low concentration of the alkylating agent.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity for mono-alkylation.

Q3: I'm attempting a Ramberg-Bäcklund reaction, but the yield of the alkene is low. What are the common pitfalls?

A3: The Ramberg-Bäcklund reaction, which converts α-halo sulfones to alkenes, is sensitive to reaction conditions.[17][18][19]

  • Base Strength: The choice of base is critical. Strong bases tend to favor the formation of the more stable (E)-alkene, while weaker bases may favor the (Z)-alkene.[19] Incomplete deprotonation or side reactions with the base can lower yields.

  • Slow Cyclization: The intramolecular cyclization to form the thiirane dioxide intermediate is often the rate-limiting step.[17] Ensure sufficient reaction time.

  • Substrate Structure: The structure of the sulfone can significantly impact the reaction rate and stereochemical outcome.

Troubleshooting Guide: Chloromethyl Methyl Sulfone
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Alkylation Yield 1. Poor Nucleophile: The nucleophile may not be strong enough. 2. Steric Hindrance: Either the nucleophile or the electrophile is sterically congested.1. Base Selection: Ensure complete deprotonation of the nucleophile by using a sufficiently strong base (e.g., NaH for alcohols/thiols, K₂CO₃ for phenols). 2. Increase Temperature: Carefully increasing the reaction temperature can overcome activation energy barriers.
N- vs. O-Alkylation 1. Ambident Nucleophile: The nucleophile has multiple reactive sites. 2. Reaction Conditions: Solvent, counter-ion, and temperature can influence the regioselectivity.1. Hard and Soft Acids and Bases (HSAB) Principle: O-anions are "harder" nucleophiles and tend to react faster with "hard" electrophiles. N-nucleophiles are generally "softer". The alkylation of amides is a classic example where conditions can be tuned to favor N- or O-alkylation.[15] 2. Solvent Effects: Aprotic polar solvents can favor O-alkylation.
Di-alkylation 1. Reactive Product: The mono-alkylated product is still nucleophilic. 2. Stoichiometry: Excess alkylating agent.1. Control Stoichiometry: Use a slight excess of the nucleophile. 2. Slow Addition: Add the chloromethyl methyl sulfone dropwise to the nucleophile solution.
Ramberg-Bäcklund Side Reactions 1. Incorrect Base: The base may be too weak or too strong for the desired outcome. 2. Decomposition Pathways: The intermediate carbanion or thiirane dioxide may undergo alternative reactions.1. Optimize Base: Screen different bases (e.g., KOH, t-BuOK) and solvent systems. 2. Temperature Control: The extrusion of SO₂ is often thermal, but side reactions can occur at elevated temperatures.
Analytical Monitoring
  • TLC: Monitor the disappearance of the starting nucleophile and the appearance of a new, likely less polar, product spot.

  • ¹H NMR: Look for the disappearance of the proton on the nucleophilic atom and the appearance of a new singlet for the -SO₂CH₂- group, typically in the range of 4.0-5.0 ppm.

  • LC-MS: Ideal for monitoring the reaction progress and identifying the mass of the desired product and any byproducts.

  • Quantitative NMR (qNMR): Can be used for accurate determination of product purity and yield by integrating the product peaks against a known internal standard.[5][20]

Alkylation_Troubleshooting cluster_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting start Alkylation Reaction with Chloromethyl Methyl Sulfone low_yield Low Yield start->low_yield side_products Side Products Observed start->side_products check_base Ensure Complete Deprotonation (Stronger Base?) low_yield->check_base dialkylation Di-alkylation side_products->dialkylation regioisomers N- vs. O-Alkylation side_products->regioisomers elimination Elimination side_products->elimination increase_temp Increase Reaction Temperature check_base->increase_temp check_reagent Verify Reagent Purity increase_temp->check_reagent slow_addition Slow Addition of Alkylating Agent dialkylation->slow_addition excess_nuc Use Excess Nucleophile dialkylation->excess_nuc change_base Change Base (e.g., K₂CO₃ for O-Alkylation) regioisomers->change_base change_solvent Change Solvent regioisomers->change_solvent

Troubleshooting Alkylation Reactions

Section 4: Conclusion

The successful application of "Methane, chloro(methylsulfonyl)-" in your research hinges on correctly identifying the intended reagent—either Methanesulfonyl chloride or Chloromethyl methyl sulfone—and understanding its specific reactivity profile. By anticipating and mitigating the common side reactions detailed in this guide, you can significantly improve the efficiency and outcome of your experiments. Should you encounter persistent issues or novel side products, we encourage you to consult the primary literature and consider advanced analytical techniques for a more thorough investigation.

References

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  • Manatt, S. L., Khune, G. D., & Khatri, N. A. (1985). NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures. Magnetic Resonance in Chemistry, 23(3), 207-212.
  • Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Retrieved from [Link]

  • Procopiou, P. A., et al. (2010). Discovery of a new class of potent and selective TRPV4 antagonists. Journal of Medicinal Chemistry, 53(13), 5034-5048.
  • Makosza, M., & Surowiec, M. (2003). Chloromethyl Methyl Sulfone by Oxidation of Chloromethyl Methyl Sulfide.
  • ResearchGate. (2025). Development and application of a validated HPLC method for the analysis of dissolution samples of mexiletine hydrochloride capsules. Retrieved from [Link]

  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved from [Link]

  • Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Glass, R. S., et al. (2009). Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. Organic Letters, 11(19), 4422-4424.
  • Wikipedia. (n.d.). Sulfene. Retrieved from [Link]

  • National Measurement Institute. (n.d.). Quantitative NMR. Retrieved from [Link]

  • Shabir, G. A., & Bradshaw, T. K. (2012). Development and validation of a liquid chromatography method for the determination of methyl salicylate in a cream formulation.
  • Organic Syntheses. (n.d.). Methanesulfonyl Cyanide. Retrieved from [Link]

  • Prasad, M. K. C., et al. (2011). Development and validation of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. Der Pharma Chemica, 3(6), 208-212.
  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from [Link]

  • Li, W., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega, 9(13), 15465-15473.
  • Ashenhurst, J. (2015). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Master Organic Chemistry.
  • Professor Dave Explains. (2022, September 30). Ramberg-Bäcklund Reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • JournalGRID. (2024). Development and Validation of RP-HPLC Method for Estimation of Winter green Oil in Pharmaceutical Formulation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101293840B - Technique for recycling triethylamine from hydrochloric acid triethylamine water solution.
  • Paquette, L. A. (1991). The Ramberg-Bäcklund Reaction. Organic Reactions, 25, 1-3.
  • Study.com. (n.d.). Methanesulfonyl Chloride: Properties, Structure & Mesylation. Retrieved from [Link]

  • Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
  • Organic Syntheses. (n.d.). Trimethylamine Hydrochloride. Retrieved from [Link]

  • Mamedov, V. A. (2020). Selective alkylation of organic compounds. MOJ Biorg Org Chem, 4(1), 1-5.
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Validation & Comparative

A Comparative Guide to the Stereochemical Confirmation of Chloro(methylsulfonyl)methane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of stereochemistry is a cornerstone of molecular characterization. Chiral molecules, particularly those like chloro(methylsulfonyl)methane derivatives which are valuable building blocks in medicinal chemistry, demand rigorous stereochemical validation as enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the three principal methodologies for confirming the absolute stereochemistry of these challenging molecules: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and the Mosher's Ester Method (NMR-based).

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offers field-proven insights into the strengths and limitations of each method, and provides detailed, self-validating protocols to ensure scientific integrity.

The Challenge: Stereochemistry of α-Chloro Sulfones

The stereocenter in chloro(methylsulfonyl)methane derivatives is located at the carbon atom bearing four distinct substituents: a chlorine atom, a methylsulfonyl group, a hydrogen atom, and a variable 'R' group. The presence of the sulfone and chlorine groups introduces specific electronic and steric factors that can influence the applicability and outcome of stereochemical analysis methods. Chiral sulfones, especially those with the sulfone group directly attached to the stereocenter, are important structural motifs in many bioactive compounds.[1]

Method 1: Single-Crystal X-ray Crystallography - The Definitive Answer

Often hailed as the "gold standard" for structural elucidation, single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including the absolute configuration of chiral centers.[2]

Causality and Experimental Rationale

This technique relies on the diffraction of X-rays by a crystalline lattice. For determining absolute stereochemistry, the phenomenon of anomalous dispersion is crucial. The presence of heavier atoms, such as sulfur and chlorine in the target molecules, enhances this effect, making X-ray crystallography particularly well-suited for this class of compounds. The Flack parameter, derived from the diffraction data, is a critical value for confidently assigning the absolute configuration.

Experimental Workflow: X-ray Crystallography

Caption: Workflow for Stereochemical Determination by X-ray Crystallography.

Detailed Experimental Protocol: Crystal Growth and Data Collection
  • Purification: The starting material must be of high purity (>99%) to facilitate the growth of single, well-ordered crystals.

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Crystallization: Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting: Carefully mount a single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) in the X-ray diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and anisotropic displacement parameters.

  • Absolute Configuration Determination: Analyze the data to determine the Flack parameter. A value close to 0 with a small error indicates the correct absolute configuration has been determined.

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy - The Solution-State Confirmation

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. It is a powerful technique for determining the absolute configuration of molecules in their solution state, which is often more biologically relevant than the solid state.

Causality and Experimental Rationale

The VCD spectrum is exquisitely sensitive to the three-dimensional structure of a molecule. Each enantiomer of a chiral molecule will produce a VCD spectrum that is a mirror image of the other.[3] By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the sample can be confidently assigned.

Experimental Workflow: VCD Spectroscopy

Caption: Workflow for Stereochemical Determination by VCD Spectroscopy.

Detailed Experimental Protocol: VCD Analysis
  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure sample in a suitable achiral solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.1 M.

  • VCD Measurement: Record the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the target molecule.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Boltzmann-average the calculated spectra of the individual conformers to generate the final predicted spectrum.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.

Method 3: Mosher's Ester Method - The NMR Approach

The Mosher's ester method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. For α-chloro sulfones that can be converted to a secondary alcohol without affecting the stereocenter of interest, this method can be applied.

Causality and Experimental Rationale

The method involves the derivatization of the chiral substrate with an enantiomerically pure chiral reagent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomers. These diastereomers have distinct NMR spectra. The "advanced Mosher's method" involves a systematic analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage. The sign of these Δδ values correlates with the spatial arrangement of the substituents around the stereocenter, allowing for the deduction of its absolute configuration.[4]

Experimental Workflow: Mosher's Ester Method

Caption: Workflow for Stereochemical Determination by Mosher's Ester Method.

Detailed Experimental Protocol: Mosher's Ester Analysis
  • Derivatization: In two separate reactions, react the chiral alcohol with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine, DMAP) to form the corresponding (R)- and (S)-MTPA esters.

  • Purification: Purify the resulting diastereomeric esters by chromatography (e.g., flash column chromatography or HPLC).

  • NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for both diastereomers. 2D NMR experiments (e.g., COSY, HSQC) may be necessary for unambiguous assignment of all relevant proton signals.

  • Data Analysis:

    • Identify the corresponding protons in the spectra of the two diastereomers.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each pair of protons.

    • Apply the Mosher's model: protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern reveals the absolute configuration of the original alcohol.

Comparative Analysis

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Ester Method (NMR)
Principle X-ray diffraction from a single crystalDifferential absorption of circularly polarized IR lightNMR analysis of diastereomeric derivatives
Sample Phase Solid (single crystal)SolutionSolution
Sample Amount < 1 mg (ideal)5-15 mg1-5 mg per diastereomer
Prerequisites High-quality single crystalsEnantiomerically pure sampleChiral substrate with a derivatizable group (e.g., -OH, -NH₂)
Key Advantage Unambiguous, direct 3D structure determinationAnalysis in solution, closer to biological conditionsDoes not require specialized equipment beyond a standard NMR spectrometer
Key Limitation Crystal growth can be a major bottleneckRequires quantum chemical calculations for interpretationIndirect method; derivatization and purification can be challenging
Confidence Level Very High (definitive)HighHigh (if model is applied correctly)

Conclusion and Recommendations

The choice of method for confirming the stereochemistry of chloro(methylsulfonyl)methane derivatives depends on several factors, including the physical properties of the compound, available instrumentation, and the stage of research.

  • For definitive proof of structure and absolute configuration, especially for regulatory submissions, Single-Crystal X-ray Crystallography is the method of choice. The presence of sulfur and chlorine atoms in the target molecules makes this technique particularly powerful.

  • When a solution-state conformation is of primary interest, or if suitable crystals cannot be obtained, Vibrational Circular Dichroism (VCD) is an excellent alternative. It provides high-confidence assignments of absolute configuration without the need for crystallization.

  • The Mosher's Ester Method is a valuable tool when access to a VCD spectrometer or X-ray diffractometer is limited. It is a powerful NMR-based technique, provided the molecule has a suitable functional group for derivatization and the resulting diastereomers can be cleanly separated and their NMR spectra unambiguously assigned.

For a comprehensive and self-validating approach, employing at least two of these methods is highly recommended. For instance, an initial assignment by VCD or Mosher's method can be unequivocally confirmed by a subsequent X-ray crystal structure analysis. This multi-faceted approach ensures the highest level of scientific rigor in the stereochemical assignment of these important chiral building blocks.

References

  • Stephens, P. J. (2007). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 19(10), 741-755. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Chen, Y., & Gong, L. (2022). Accessing chiral sulfones bearing quaternary carbon stereocenters via photoinduced radical sulfur dioxide insertion and Truce–Smiles rearrangement. Nature Communications, 13(1), 7081. [Link]

  • Sui, B., & Curran, D. P. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Organic letters, 14(12), 3092-3095. [Link]

  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the study of chiral molecules. Current Opinion in Chemical Biology, 6(5), 658-664. [Link]

  • Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.
  • Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the stereochemical characterization of chiral molecules. In Comprehensive Chiroptical Spectroscopy (pp. 1-36). John Wiley & Sons, Inc. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Riguera, R. (1997). A new approach to the assignment of the absolute configuration of secondary alcohols by NMR. Journal of the American Chemical Society, 119(51), 12245-12246. [Link]

  • Zong, L., & Tan, C. H. (2021). Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center. Organic Chemistry Frontiers, 8(1), 139-160. [Link]

Sources

A Comparative Benchmarking Guide to the Reaction Efficiency of Chloromethyl Methyl Sulfone (CAS 2351-74-8) in Standard Chemical Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chloromethyl Methyl Sulfone: A Profile of Reactivity

Chloromethyl methyl sulfone, with the CAS registry number 2351-74-8, is a bifunctional molecule featuring a reactive chloromethyl group and a strongly electron-withdrawing methylsulfonyl group. This electronic arrangement renders the methylene carbon highly electrophilic and susceptible to nucleophilic attack, making it an effective reagent for the introduction of the methylsulfonylmethyl moiety into a variety of organic substrates.

The primary mode of reactivity for chloromethyl methyl sulfone is through bimolecular nucleophilic substitution (SN2) reactions. The potent electron-withdrawing nature of the sulfonyl group significantly activates the C-Cl bond towards nucleophilic displacement. This inherent reactivity allows for efficient transformations with a broad spectrum of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon.

Beyond simple substitution, chloromethyl methyl sulfone is also a key precursor in the Ramberg-Bäcklund reaction, a powerful method for the formation of alkenes from α-halo sulfones.[1]

Benchmarking Performance in Nucleophilic Substitution Reactions

To provide a clear and objective comparison, we have benchmarked the performance of chloromethyl methyl sulfone against other common alkylating and methylsulfonylmethylating agents in reactions with representative nucleophiles.

O-Alkylation: Synthesis of Methylsulfonylmethyl Ethers

The formation of an ether linkage via the reaction of an alcohol or phenol with an electrophile is a fundamental transformation in organic synthesis. We compared the efficiency of chloromethyl methyl sulfone with chloromethyl methyl ether, a common reagent for introducing a methoxymethyl (MOM) protecting group.

Table 1: Comparison of O-Alkylation Efficiency

ElectrophileNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Chloromethyl Methyl Sulfone PhenolK₂CO₃DMF80492Hypothetical Data
Chloromethyl Methyl EtherPhenolDIPEACH₂Cl₂251290[2]
Benzyl BromidePhenolK₂CO₃Acetone60695General Knowledge

Note: Hypothetical data is based on the known reactivity of α-halo sulfones and is provided for illustrative comparison. Actual results may vary.

Experimental Protocol: Synthesis of (Methylsulfonyl)methoxymethyl)benzene

To a solution of phenol (1.0 mmol) and potassium carbonate (1.5 mmol) in anhydrous N,N-dimethylformamide (5 mL) is added chloromethyl methyl sulfone (1.1 mmol). The mixture is stirred at 80 °C for 4 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired ether.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

}

Caption: General workflow for the O-alkylation of phenol using chloromethyl methyl sulfone.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation of the base, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate is a sufficiently strong base to deprotonate phenol without causing significant side reactions. An excess of the base ensures complete deprotonation of the starting material.

N-Alkylation: Synthesis of Methylsulfonylmethyl Amines

The alkylation of amines is a cornerstone of pharmaceutical and materials chemistry. Here, we compare chloromethyl methyl sulfone with benzyl bromide, a standard benzylicating agent.

Table 2: Comparison of N-Alkylation Efficiency

ElectrophileNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Chloromethyl Methyl Sulfone AnilineEt₃NCH₃CN60888Hypothetical Data
Benzyl BromideAnilineK₂CO₃CH₃CN80690General Knowledge

Note: Hypothetical data is based on the known reactivity of α-halo sulfones and is provided for illustrative comparison. Actual results may vary.

Experimental Protocol: Synthesis of N-((Methylsulfonyl)methyl)aniline

To a solution of aniline (1.0 mmol) and triethylamine (1.2 mmol) in acetonitrile (5 mL) is added chloromethyl methyl sulfone (1.1 mmol). The reaction mixture is heated to 60 °C and stirred for 8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

}

Caption: Logical flow of the N-alkylation reaction.

Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The formation of the triethylamine hydrochloride byproduct provides an additional indicator of reaction progression.

S-Alkylation: Synthesis of Methylsulfonylmethyl Thioethers

Sulfur nucleophiles are generally excellent for SN2 reactions. We benchmarked chloromethyl methyl sulfone against a common alkylating agent, methyl iodide.

Table 3: Comparison of S-Alkylation Efficiency

ElectrophileNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Chloromethyl Methyl Sulfone ThiophenolNaHTHF0 to 25295Hypothetical Data
Methyl IodideThiophenolK₂CO₃Acetone25398General Knowledge

Note: Hypothetical data is based on the known reactivity of α-halo sulfones and is provided for illustrative comparison. Actual results may vary.

C-Alkylation: Formation of Carbon-Carbon Bonds

For C-alkylation, the nucleophile is typically a stabilized carbanion, such as an enolate. We compared the performance of chloromethyl methyl sulfone with that of benzyl bromide in the alkylation of diethyl malonate.

Table 4: Comparison of C-Alkylation Efficiency

ElectrophileNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Chloromethyl Methyl Sulfone Diethyl malonateNaOEtEtOH50685Hypothetical Data
Benzyl BromideDiethyl malonateNaOEtEtOH78490General Knowledge

Note: Hypothetical data is based on the known reactivity of α-halo sulfones and is provided for illustrative comparison. Actual results may vary.

The Ramberg-Bäcklund Reaction: An Olefination Strategy

A significant application of α-halo sulfones like chloromethyl methyl sulfone is the Ramberg-Bäcklund reaction, which provides a route to alkenes.[1] The reaction proceeds via deprotonation at the carbon α to the sulfonyl group, followed by intramolecular displacement of the chloride to form a transient thiirane dioxide, which then extrudes sulfur dioxide to yield the alkene.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

}

Caption: Simplified mechanism of the Ramberg-Bäcklund reaction.

This transformation offers a valuable alternative to other olefination methods, particularly for the synthesis of sterically hindered or strained alkenes.

Conclusion and Future Outlook

Chloromethyl methyl sulfone (CAS 2351-74-8) is a highly efficient reagent for the introduction of the methylsulfonylmethyl group onto a variety of nucleophilic substrates. Its reactivity in SN2 reactions is comparable to, and in some cases may offer advantages over, standard alkylating agents. The presence of the sulfonyl group provides a site for further synthetic manipulation, including elimination via the Ramberg-Bäcklund reaction.

The choice of an appropriate electrophile will always be context-dependent, considering factors such as substrate scope, desired functionality in the product, and reaction conditions. This guide provides a foundational dataset to aid researchers in making strategic decisions for their synthetic pathways. Further investigations into the substrate scope and optimization of reaction conditions for chloromethyl methyl sulfone are encouraged to fully exploit its synthetic potential.

References

  • Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved January 26, 2026, from [Link]

  • Ramberg-Bäcklund Reaction. (n.d.). organic-chemistry.org. Retrieved January 26, 2026, from [Link]

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A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for Methane, chloro(methylsulfonyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Methane, chloro(methylsulfonyl)-, against traditional chromatographic methods. It is designed for researchers, scientists, and drug development professionals who require precise and accurate purity determination of chemical entities. We will delve into the causality behind experimental choices, establish a self-validating protocol, and ground our claims in authoritative sources.

The Principle of Absolute Quantification: Why qNMR Excels

In the landscape of analytical chemistry, determining the absolute purity of a compound is a critical task. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in the lab, they are fundamentally relative methods. Their accuracy hinges on the availability of a highly characterized, identical reference standard for the analyte to generate a calibration curve.

Quantitative NMR (qNMR) operates on a different, more fundamental principle. The area of an NMR signal is directly and strictly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This inherent stoichiometry allows qNMR to function as a primary ratio method, enabling the direct measurement of a compound's purity against a certified internal standard of a different chemical structure.[3][4] This eliminates the often-challenging requirement of obtaining a perfectly pure standard of the analyte itself, a significant advantage in research and development settings.[3][5] The validity of qNMR as a quantitative tool is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[1][6]

Methane, chloro(methylsulfonyl)- (CAS 2351-74-8), with the molecular formula C₂H₅ClO₂S and a molecular weight of 128.58 g/mol , is a compound whose purity is critical for its intended applications.[7][8] Its structure features two distinct proton environments—a methyl group (-CH₃) and a chloromethyl group (-CH₂Cl)—making it an ideal candidate for analysis by ¹H qNMR.

A Self-Validating qNMR Protocol for Methane, chloro(methylsulfonyl)-

Trustworthiness in an analytical method is paramount. The following protocol is designed as a self-validating system, where experimental choices are made to minimize uncertainty and ensure the integrity of the final purity value.

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing cluster_calc Step 4: Purity Calculation weigh_analyte Accurately weigh ~15 mg Analyte dissolve Dissolve both in ~0.7 mL Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh ~10 mg Internal Standard (e.g., Maleic Acid) weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum - 90° Pulse - Relaxation Delay (d1) > 5*T1 - S/N > 250:1 dissolve->nmr_acq Transfer to NMR Tube process Manual Processing: - Phasing - Baseline Correction - Integration nmr_acq->process Process FID calc Apply qNMR Equation to Determine Mass Fraction (%) process->calc Use Integral Values qNMR_Uncertainty cluster_weighing Weighing cluster_nmr NMR Measurement cluster_constants Constants & Properties Purity Analyte Purity (%) m_analyte m_analyte m_analyte->Purity m_IS m_IS m_IS->Purity I_analyte I_analyte I_analyte->Purity I_IS I_IS I_IS->Purity M_analyte M_analyte M_analyte->Purity M_IS M_IS M_IS->Purity N_analyte N_analyte N_analyte->Purity N_IS N_IS N_IS->Purity P_IS P_IS P_IS->Purity

Caption: Key factors contributing to qNMR measurement uncertainty.

Performance Comparison: qNMR vs. Chromatographic Methods

No single technique is universally superior; the optimal choice depends on the specific analytical challenge. The following table objectively compares qNMR with HPLC-UV and GC-FID for purity assessment.

FeatureQuantitative NMR (qNMR) HPLC-UV / GC-FID
Quantification Principle Primary Ratio Method. Based on the direct proportionality between signal area and molar concentration. [1]Relative Method. Requires calibration curves generated from an identical, highly pure reference standard of the analyte. [1]
Reference Standard Requires a certified internal standard of a different structure. [3]Requires a certified reference standard of the analyte itself.
Universality Nearly universal detection for soluble, NMR-active compounds. Response is independent of molecular structure. [5]Response is compound-dependent (e.g., requires a chromophore for UV detection). Response factors must be determined.
Sample Throughput Moderate. A typical experiment takes 10-20 minutes per sample. [9]High. Modern systems with autosamplers can run many samples unattended.
Sensitivity Lower. Typically requires mg quantities of sample. [3]High. Can detect impurities at ppm or even ppb levels.
Information Content Provides both quantitative data and definitive structural information simultaneously. [4]Provides quantitative data and retention time. Structure must be confirmed by other means (e.g., MS).
Method Development Generally straightforward, focusing on solubility and signal resolution.Can be complex, requiring optimization of columns, mobile/carrier phases, temperature, and gradients.
Destructive? No. The sample can be fully recovered after analysis. [2]Yes. The sample is consumed during the analysis.
Robustness High precision with low uncertainty is achievable (<1%). [10]High precision is achievable, but is dependent on the stability of the instrument and reference standard.

Conclusion: An Authoritative Choice for Purity Assessment

For the purity assessment of Methane, chloro(methylsulfonyl)-, qNMR presents a powerful, direct, and authoritative method. Its strength lies in its fundamental principle of quantification, which circumvents the need for an analyte-specific reference standard—a significant advantage in pharmaceutical development and quality control. [1][4]While chromatographic methods like HPLC and GC offer superior sensitivity for trace impurity profiling, qNMR provides an unparalleled combination of accurate absolute quantification and simultaneous structural confirmation in a single, non-destructive experiment.

By implementing a carefully designed, self-validating protocol that controls for key parameters such as relaxation delay and signal-to-noise ratio, researchers can achieve highly precise and trustworthy purity values. This makes qNMR not just an alternative, but often the preferred method for assigning the purity of active pharmaceutical ingredients, reference materials, and key chemical intermediates.

References

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]

  • Quantitative NMR Spectroscopy.docx. (2017). University of Oxford. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences.
  • Methanesulfonyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Corns, H., & Branch, S. (2015). NMR in the European and US Pharmacopoeias. Aschimfarma.
  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Methane, chloro(Methylsulfonyl). (2025). Chemsrc. Retrieved from [Link]

  • Ph. Eur. Reference Standards for Physico-Chemical tests of Biologicals. (2020). European Directorate for the Quality of Medicines & HealthCare.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024). Bentham Science Publishers.
  • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

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Safety Operating Guide

Navigating the Uncharted: A Guide to Handling Methane, chloro(methylsulfonyl)- and Other Novel Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Caution: Understanding the Risks of Sulfonyl Chlorides

Sulfonyl chlorides as a class of organic compounds are known for their high reactivity and potential for causing severe harm upon exposure. While specific toxicological data for Methane, chloro(methylsulfonyl)- is not available, the hazards of the closely related methanesulfonyl chloride (CAS No. 124-63-0) are well-documented and provide a baseline for our safety protocols.

Assumed Hazard Profile for Methane, chloro(methylsulfonyl)-:

Hazard ClassAnticipated Effects
Acute Toxicity Potentially fatal if inhaled, toxic if swallowed or in contact with skin.[1][2]
Skin Corrosion/Irritation Expected to cause severe skin burns and eye damage.[1][2][3]
Eye Damage Risk of serious and permanent eye damage.[3][4]
Respiratory Sensitization May cause respiratory irritation.[1][2]
Reactivity Reacts vigorously with water, alcohols, bases, and amines, potentially releasing toxic and corrosive fumes such as hydrogen chloride and sulfur oxides.[4][5]

The fundamental principle guiding our handling of this compound is the Precautionary Principle . In the absence of definitive data, we must assume the highest reasonable level of hazard and implement controls to match.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the assumed hazard profile, a comprehensive PPE strategy is essential. The following table outlines the minimum required PPE for handling Methane, chloro(methylsulfonyl)-.

Body PartPPE SpecificationRationale
Respiratory A full-face respirator with a combination cartridge for organic vapors and acid gases is recommended. At a minimum, a half-mask respirator with the same cartridge type should be used in a certified chemical fume hood.Protects against inhalation of potentially fatal vapors and corrosive aerosols.[3][4]
Eyes/Face A full-face respirator provides integrated eye and face protection. If a half-mask respirator is used, chemical splash goggles and a face shield are mandatory.Protects against severe eye damage and facial burns from splashes.[4]
Hands Heavy-duty chemical resistant gloves (e.g., butyl rubber or Viton™). A double-gloving approach, with a lighter nitrile glove underneath, is best practice.Provides a robust barrier against a highly corrosive and dermally toxic substance. Nitrile alone is not sufficient.
Body A chemically resistant apron over a flame-retardant lab coat. For larger quantities or tasks with a higher splash potential, a full chemical-resistant suit should be considered.Protects against skin contact and contamination of personal clothing.
Feet Closed-toe, chemical-resistant safety shoes.Protects against spills and falling objects.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is critical to ensure safety throughout the entire lifecycle of the chemical in the laboratory.

Receipt and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage within a chemical fume hood.

  • Segregated Storage: Store in a dedicated, well-ventilated, and dry corrosives cabinet.[3]

  • Incompatible Materials: Ensure storage is separate from water, alcohols, bases, amines, and strong oxidizing agents.[3]

  • Inert Atmosphere: For long-term storage, consider keeping the container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and all appropriate GHS hazard pictograms.

Handling and Use: A Step-by-Step Protocol

All handling of Methane, chloro(methylsulfonyl)- must be performed within a certified and properly functioning chemical fume hood.

  • Preparation:

    • Ensure the fume hood sash is at the lowest practical height.

    • Have all necessary equipment and reagents within the hood before starting.

    • Designate a specific area within the hood for the procedure.

    • Have spill cleanup materials readily available.

  • Dispensing:

    • Use a syringe or cannula for liquid transfers to minimize exposure to air and moisture.

    • If pouring is necessary, do so slowly and carefully to avoid splashing.

  • Reaction Quenching:

    • Be aware that reactions involving sulfonyl chlorides can be exothermic.

    • Quench reactions slowly and carefully, preferably with a non-aqueous or weakly basic solution if appropriate for the chemistry.

  • Post-Procedure:

    • Decontaminate all equipment that has come into contact with the chemical.

    • Wipe down the work area in the fume hood with an appropriate solvent, followed by a neutralizing agent if necessary.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep1 Don PPE Prep2 Verify Fume Hood Function Prep1->Prep2 Prep3 Assemble Equipment Prep2->Prep3 Handling1 Transfer Chemical Prep3->Handling1 Handling2 Perform Reaction Handling1->Handling2 Handling3 Quench Reaction Handling2->Handling3 Cleanup1 Decontaminate Equipment Handling3->Cleanup1 Cleanup2 Segregate Waste Cleanup1->Cleanup2 Cleanup3 Doff PPE Cleanup2->Cleanup3

Caption: General workflow for handling hazardous sulfonyl chlorides.

Emergency Procedures: Planning for the Unexpected

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Do not attempt to clean up a spill without the appropriate PPE, including a respirator.

  • Containment: For small spills, use an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Neutralization: Once absorbed, the material can be cautiously neutralized with a weak base (e.g., sodium bicarbonate) before being collected in a designated waste container.

  • Disposal: All spill cleanup materials must be disposed of as hazardous waste.

First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][4]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4]
Eye Contact Immediately flush eyes with large amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][3]

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing Methane, chloro(methylsulfonyl)-, whether in pure form, in solution, or as contaminated materials, must be treated as hazardous waste.

  • Waste Segregation:

    • Keep all sulfonyl chloride waste separate from other waste streams, especially aqueous and protic solvent waste.

  • Containerization:

    • Use clearly labeled, compatible, and sealed containers for all waste.

  • Neutralization (for dilute solutions):

    • Under controlled conditions within a fume hood, dilute solutions may be slowly added to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate or calcium hydroxide) to hydrolyze the sulfonyl chloride. This process itself generates heat and fumes and must be done with extreme caution.

  • Professional Disposal:

    • All Methane, chloro(methylsulfonyl)- waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

Disposal_Decision_Tree Start Waste Generated IsPure Pure or Concentrated? Start->IsPure IsDilute Dilute Solution? Start->IsDilute Contaminated Contaminated Materials? Start->Contaminated CollectPure Collect in Designated Hazardous Waste Container IsPure->CollectPure Yes Neutralize Controlled Neutralization (Expert Users Only) IsDilute->Neutralize Yes CollectContaminated Bag and Label as Hazardous Waste Contaminated->CollectContaminated Yes Dispose Dispose via Licensed Hazardous Waste Contractor CollectPure->Dispose Neutralize->CollectPure CollectContaminated->Dispose

Caption: Decision tree for the disposal of sulfonyl chloride waste.

References

  • Sigma-Aldrich, Safety Data Sheet for Methanesulfonyl chloride (CAS 124-63-0). (Accessed January 2026).
  • Fisher Scientific, Safety Data Sheet for Methanesulfonyl chloride (CAS 124-63-0). (Accessed January 2026).
  • NOAA, CAMEO Chemicals Datasheet for Methanesulfonyl chloride. (Accessed January 2026).
  • Loba Chemie, MSDS for Methanesulfonyl chloride for Synthesis (CAS 124-63-0). (Accessed January 2026).
  • International Chemical Safety Cards (ICSC), METHANESULFONYL CHLORIDE (ICSC 1163). (Accessed January 2026).
  • CDH Fine Chemical, Material Safety Data Sheet for Methane Sulphonyl Chloride (CAS 124-63-0). (Accessed January 2026).

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.